Compound Identification and Chemical Properties
Compound Identification and Chemical Properties
An In-depth Technical Guide to 4-Propylbenzaldehyde
CAS Number: 28785-06-0
This technical guide provides a comprehensive overview of 4-Propylbenzaldehyde, a key aromatic aldehyde used in various industrial and research applications. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's chemical and physical properties, spectroscopic data, a detailed synthesis protocol, its applications, and essential safety and handling information.
4-Propylbenzaldehyde, also known as p-propylbenzaldehyde, is an organic compound characterized by a propyl group substituted at the para position of a benzaldehyde (B42025) molecule.[1] Its chemical structure combines the reactivity of an aldehyde functional group with the aromatic nature of a benzene (B151609) ring.[2][3]
| Identifier | Value |
| IUPAC Name | 4-propylbenzaldehyde[4] |
| CAS Number | 28785-06-0[1][2][5][6] |
| Molecular Formula | C₁₀H₁₂O[1][2][5][6] |
| Molecular Weight | 148.20 g/mol [7] |
| SMILES | CCCC1=CC=C(C=C1)C=O[2][4][8] |
| InChI Key | MAUCRURSQMOFGV-UHFFFAOYSA-N[1][2][4] |
| Synonyms | p-Propylbenzaldehyde, Benzaldehyde, 4-propyl-, 4-(n-Propyl)benzaldehyde[1][2][6] |
Physical and Spectroscopic Properties
4-Propylbenzaldehyde is typically a colorless to pale yellow liquid with a characteristic sweet, floral, and almond-like odor.[1][2] It is slightly soluble in water but soluble in organic solvents.[1][2]
Physical Properties
| Property | Value |
| Density | 1.005 g/mL at 25 °C |
| Boiling Point | 239.9 °C at 760 mmHg[6] |
| Flash Point | 103 °C (217.4 °F) - closed cup |
| Refractive Index (n20/D) | 1.532 |
| Vapor Pressure | 0.0391 mmHg at 25 °C[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Propylbenzaldehyde.
| Technique | Data Highlights |
| ¹H NMR | The aldehydic proton signal typically appears between 9-10 ppm as a singlet. Aromatic protons are observed in the 6.5-8.5 ppm region. Protons of the propyl group appear further upfield.[9] |
| ¹³C NMR | Spectroscopic data for 4-Propylbenzaldehyde is available in databases such as SpectraBase.[4][10] |
| IR Spectroscopy | A characteristic C=O stretching band for the aldehyde group is observed around 1703 cm⁻¹. C-H stretching bands for the aldehyde group appear in the 2830-2695 cm⁻¹ region. Aromatic C-H stretching is found from 3100-3000 cm⁻¹.[9] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[4][10] |
Synthesis and Experimental Protocols
4-Propylbenzaldehyde can be synthesized through various methods. A common approach is the formylation of n-propylbenzene. The following protocol is based on a Gatterman-Koch type reaction, which involves the reaction of an alkylbenzene with carbon monoxide in the presence of an aluminum halide catalyst.[11]
Experimental Protocol: Formylation of n-Propylbenzene
Objective: To synthesize 4-Propylbenzaldehyde with high para-selectivity.
Materials:
-
n-Propylbenzene
-
Aluminum halide (e.g., Aluminum chloride, AlCl₃)
-
Aliphatic hydrocarbon solvent (e.g., methylcyclohexane)
-
Hydrohalic acid (e.g., Hydrochloric acid, HCl)
-
Carbon monoxide (CO)
-
High-pressure reactor
Procedure:
-
Reactor Charging: Add n-propylbenzene, aluminum halide, and the aliphatic hydrocarbon solvent to a high-pressure reactor.[11]
-
Cooling: Cool the contents of the reactor to a temperature between 0 °C and -50 °C.[11]
-
Pressurization with HCl: Introduce a sufficient amount of hydrohalic acid into the reactor to achieve a pressure in the range of approximately 25 psig to 200 psig.[11]
-
Pressurization with CO: Add carbon monoxide to the reactor to bring the total pressure to a range of about 200 psig to 2000 psig.[11]
-
Reaction: Maintain the reaction temperature between -50 °C and 20 °C until the reaction is complete or has progressed sufficiently. This method favors the formation of the para isomer (4-propylbenzaldehyde) and reduces heterogeneous side reactions.[11]
-
Work-up and Purification: (Standard procedures, not detailed in the cited patent) The reaction mixture is typically quenched with ice water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Propylbenzaldehyde via formylation.
Applications in Research and Industry
4-Propylbenzaldehyde is a versatile intermediate with applications across several fields.[3][12]
-
Pharmaceuticals: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.[2][12][13] Its aldehyde group allows for various chemical transformations essential for constructing complex drug molecules.[3][14]
-
Fragrance and Flavors: Due to its pleasant aromatic scent, it is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in food and beverages.[1][2][12]
-
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides.[2][12]
-
Chemical Synthesis: The compound is a starting material for a variety of other chemicals, including (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide and H₂-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin. It is also used in the production of dyes, pigments, resins, and polymers.[12]
-
Research: In laboratory settings, it is used to study chemical reactivity, reaction mechanisms, and structure-activity relationships in aromatic aldehydes.[3][12]
Safety and Handling
Proper handling and storage of 4-Propylbenzaldehyde are essential to ensure safety.
| Safety Aspect | Information |
| GHS Hazard Classification | Acute Toxicity 4, Oral (Harmful if swallowed)[4] |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed[4] |
| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Personal Protective Equipment (PPE) | Eyeshields, face shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from sources of ignition and incompatible substances like strong oxidizing agents.[2][15] Recommended storage temperature is 2-8°C. |
| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes.[15] |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[15] |
| First Aid (Ingestion) | Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical aid.[15] |
References
- 1. CAS 28785-06-0: 4-Propylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. P-N-PROPYLBENZALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 4. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 4-Propylbenzaldehyde| CAS:#28785-06-0 -Letopharm Limited [letopharm.com]
- 7. 4-Propylbenzaldehyde, 95% 28785-06-0 manufacturers in India | 4-Propylbenzaldehyde, 95% - India with worldwide shipping [ottokemi.com]
- 8. PubChemLite - 4-propylbenzaldehyde (C10H12O) [pubchemlite.lcsb.uni.lu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectrabase.com [spectrabase.com]
- 11. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]
- 12. P-N-Propylbenzaldehyde Supplier | 28785-06-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 13. 4-n-Propylbenzaldehyde | 28785-06-0 | FP64032 | Biosynth [biosynth.com]
- 14. nbinno.com [nbinno.com]
- 15. 4-propylbenzaldehyde | CAS#:28785-06-0 | Chemsrc [chemsrc.com]
